Cadmium ionophore I

CAS No.: 73487-00-0

Cat. No.: VC3780271

Molecular Formula: C22H44N2O2S2

Molecular Weight: 432.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73487-00-0 |

|---|---|

| Molecular Formula | C22H44N2O2S2 |

| Molecular Weight | 432.7 g/mol |

| IUPAC Name | N,N-dibutyl-2-[2-[2-(dibutylamino)-2-sulfanylideneethoxy]ethoxy]ethanethioamide |

| Standard InChI | InChI=1S/C22H44N2O2S2/c1-5-9-13-23(14-10-6-2)21(27)19-25-17-18-26-20-22(28)24(15-11-7-3)16-12-8-4/h5-20H2,1-4H3 |

| Standard InChI Key | NKWPVGBRWCCVGT-UHFFFAOYSA-N |

| SMILES | CCCCN(CCCC)C(=S)COCCOCC(=S)N(CCCC)CCCC |

| Canonical SMILES | CCCCN(CCCC)C(=S)COCCOCC(=S)N(CCCC)CCCC |

Introduction

Chemical Structure and Fundamental Properties

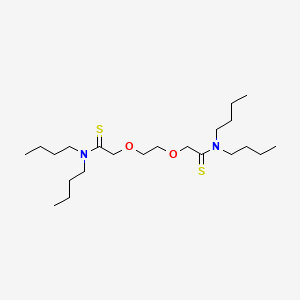

Cadmium ionophore I (CAS: 73487-00-0) is a neutral carrier compound with the molecular formula C22H44N2O2S2 and a molecular weight of 432.7 g/mol . The IUPAC name for this compound is N,N-dibutyl-2-[2-[2-(dibutylamino)-2-sulfanylideneethoxy]ethoxy]ethanethioamide, though it is also known by several synonyms including 2,2'-(ethane-1,2-diylbis(oxy))bis(N,N-dibutylethanethioamide) . The compound features two thioamide groups connected through an ethylene glycol backbone, which creates a molecular cavity optimized for cadmium ion coordination.

Structural Characteristics

The structure of cadmium ionophore I incorporates several key functional elements that contribute to its selective binding properties:

-

Two thioamide (C=S) groups that serve as primary coordination sites for cadmium ions

-

Two oxygen atoms in the ethylene glycol linkage that provide additional coordination sites

-

Four butyl groups attached to nitrogen atoms that enhance lipophilicity and membrane solubility

-

A flexible ether-linked backbone that enables the molecule to fold around cadmium ions

These structural features create an electron-rich binding pocket with high selectivity for cadmium ions compared to other divalent metal cations.

Physical and Chemical Properties

The physical and chemical properties of cadmium ionophore I play a crucial role in its function and applications:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 432.7 g/mol | |

| XLogP3-AA | 5.2 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 19 | |

| Exact Mass | 432.28442100 Da |

The high lipophilicity (XLogP3-AA = 5.2) makes cadmium ionophore I particularly suitable for incorporation into polymeric membranes used in ion-selective electrodes . The absence of hydrogen bond donors and the presence of four hydrogen bond acceptors contribute to its binding mechanism with metal ions.

Applications in Electrochemical Sensing

Cadmium ionophore I has found extensive application in the development of various electrochemical sensors for cadmium detection, ranging from traditional ion-selective electrodes to advanced field-effect transistor-based sensors.

Ion-Selective Electrodes

Research has demonstrated the effectiveness of cadmium ionophore I in developing highly sensitive and selective electrodes for cadmium detection. These electrodes exhibit Nernstian response characteristics in solutions with cadmium ion activities as low as 50 nM . The electrodes' performance is particularly notable for maintaining sensitivity even in the presence of potentially interfering cations.

Performance in Various Ionic Backgrounds

Studies have shown that cadmium-selective electrodes incorporating this ionophore maintain excellent performance characteristics across various ionic conditions:

| Background Electrolyte | Sensitivity (mV/decade) | Detection Limit | Reference |

|---|---|---|---|

| Simple Cd(NO3)2 | ~29 (Nernstian) | 50 nM | |

| 50 μM Ca2+ | 29 | 1 μM | |

| 200 μM Ca2+ | 27 | 1 μM | |

| Artificial cytoplasm (100 mM K+, 2 mM Mg2+) | 29 | - |

The electrodes maintain near-theoretical Nernstian response (28.5 mV/decade expected for divalent ions) across a wide range of background conditions, demonstrating the robust performance of membranes containing cadmium ionophore I .

Field-Effect Transistor (FET) Sensors

A more recent application of cadmium ionophore I involves its integration into field-effect transistor (FET) sensors for cadmium detection. These sensors represent a significant advancement in portable analytical technology.

Ion-Selective Membrane Composition

For FET-based sensors, cadmium ionophore I is typically incorporated into an ion-selective membrane (ISM) with the following composition:

This membrane composition provides an optimal balance of selectivity, sensitivity, and physical properties for practical sensing applications .

Performance Characteristics

FET sensors incorporating cadmium ionophore I have demonstrated remarkable performance characteristics:

-

Detection limits as low as 10^-11 M (8.91 × 10^-12 M), comparable to inductively coupled plasma mass spectrometry

-

Dynamic range of 10^-11 to 10^-7 M, encompassing the regulatory limitations for cadmium in human samples (2.67 × 10^-9 to 1.07 × 10^-8 M)

-

Excellent selectivity against potentially interfering ions such as arsenic and mercury

-

Capability for direct measurement in complex biological matrices including human serum

Selectivity Characteristics and Interference Studies

The selectivity of cadmium ionophore I for cadmium ions compared to other metal ions is a critical characteristic that determines its utility in analytical applications.

Selectivity Coefficients

These values indicate that cadmium ionophore I is approximately 21 times more selective for Cd2+ than for Cu2+, and about 4 times more selective for Cd2+ than for Pb2+ . The ionophore shows remarkable discrimination against arsenic and mercury ions, making it suitable for applications in complex environmental or biological samples where these interferents might be present .

Response Mechanism

The selective response mechanism of cadmium ionophore I involves several key steps:

-

The cadmium ion enters the ion-selective membrane and is captured by the ionophore

-

The binding of cadmium creates a potential difference across the membrane

-

In potentiometric sensors, this potential is measured directly

-

In FET-based sensors, the potential modulates the gate voltage of the transistor, resulting in a measurable change in drain current

The potential developed follows the Nernst equation for divalent ions:

E = E0 + (RT/2F) × ln[Cd2+]

Where the theoretical Nernst sensitivity is 29.58 mV/log[Cd2+] at standard temperature .

Practical Applications in Environmental and Biomedical Analysis

The unique properties of cadmium ionophore I have enabled various practical applications in both environmental monitoring and biomedical diagnostics.

Environmental Monitoring

Cadmium ionophore I-based sensors have been successfully applied to environmental monitoring tasks, particularly for water and soil analysis. The high sensitivity of these sensors makes them suitable for detecting cadmium at environmentally relevant concentrations, including those below regulatory limits.

Biomedical Applications

A particularly significant application is the detection of cadmium in human biological samples:

-

The FET-based sensors incorporating cadmium ionophore I have demonstrated capability for direct measurement in human serum with minimal sample preparation

-

The detection limit (8.91 × 10^-12 M) is well below the clinically relevant range for cadmium in human samples

-

These sensors offer potential for point-of-care testing and personalized exposure monitoring

Plant Science Applications

Research has also demonstrated the utility of cadmium ionophore I in studying cadmium transport in plants:

-

Microelectrodes incorporating the ionophore have been used to investigate ion-transport processes along the roots of wheat and Thlaspi species

-

These studies have helped elucidate mechanisms of cadmium hyperaccumulation in certain plant species, with implications for phytoremediation strategies

Membrane Preparation and Optimization

The preparation and optimization of membranes containing cadmium ionophore I represent critical aspects of sensor development.

Membrane Preparation Methods

The typical preparation of membranes containing cadmium ionophore I involves:

-

Dissolution of the ionophore along with other membrane components (PVC, plasticizer, and ionic additives) in tetrahydrofuran (THF)

-

Application of the resulting solution to the sensing platform by drop-casting, spin-coating, or other deposition methods

-

Controlled evaporation of the solvent (typically 24 hours at moderate temperature) to form a homogeneous membrane

-

Conditioning of the membrane in solutions containing cadmium ions to establish equilibrium distribution

Optimization Parameters

Several parameters can be optimized to enhance sensor performance:

| Parameter | Effect on Performance | Typical Optimization Approach |

|---|---|---|

| Ionophore concentration | Affects sensitivity and selectivity | Typically 1-5% by weight in membrane |

| Plasticizer type and concentration | Influences membrane fluidity and ion mobility | 60-70% by weight, selection based on compatibility |

| PVC content | Affects mechanical stability | 25-35% by weight for balance of stability and ion mobility |

| Ionic additives | Enhances conductivity and reduces interference | 0.1-1% by weight, selected based on target ion |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume